molecular formula C18H13Cl2N3OS B11519936 quinolin-8-yl (1E)-N-(2,4-dichlorophenyl)-2-oxopropanehydrazonothioate

quinolin-8-yl (1E)-N-(2,4-dichlorophenyl)-2-oxopropanehydrazonothioate

Cat. No.: B11519936
M. Wt: 390.3 g/mol
InChI Key: XPUVYFAZUFZFKC-PTGBLXJZSA-N
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Description

The compound (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE is a synthetic organic molecule that features a quinoline moiety and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 2,4-dichlorophenylhydrazine and an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.

    Introduction of the Quinoline Moiety: The hydrazone intermediate is then reacted with a quinoline derivative, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Final Coupling Reaction: The final step involves coupling the quinoline-hydrazone intermediate with a propanone derivative, typically using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinoline moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage may facilitate binding to active sites, while the quinoline moiety can interact with aromatic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE
  • (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-OL
  • (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-THIONE

Uniqueness

The unique combination of the hydrazone linkage and the quinoline moiety in (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-(2,4-dichloroanilino)-2-oxopropanimidothioate

InChI

InChI=1S/C18H13Cl2N3OS/c1-11(24)18(23-22-15-8-7-13(19)10-14(15)20)25-16-6-2-4-12-5-3-9-21-17(12)16/h2-10,22H,1H3/b23-18+

InChI Key

XPUVYFAZUFZFKC-PTGBLXJZSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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